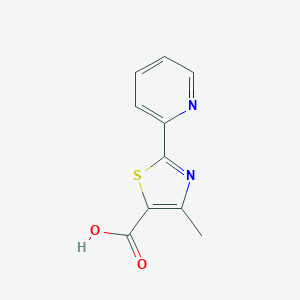

4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid

Descripción general

Descripción

El Ácido 2-(2-piridil)-4-metil-tiazol-5-carboxílico es un compuesto heterocíclico que presenta un anillo de piridina fusionado con un anillo de tiazol.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del Ácido 2-(2-piridil)-4-metil-tiazol-5-carboxílico generalmente implica la ciclización de precursores apropiados. Un método común incluye la reacción de 2-aminopiridina con α-bromoacetofenona para formar el anillo de tiazol. Las condiciones de reacción a menudo requieren la presencia de una base como el carbonato de potasio y un solvente como la dimetilformamida (DMF) a temperaturas elevadas .

Métodos de producción industrial

La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. Las condiciones de reacción se controlan cuidadosamente para maximizar la eficiencia y minimizar los subproductos.

Análisis De Reacciones Químicas

Tipos de reacciones

El Ácido 2-(2-piridil)-4-metil-tiazol-5-carboxílico experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse utilizando agentes como el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de piridina.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Gas hidrógeno con paladio sobre carbono como catalizador.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base.

Principales productos formados

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de alcoholes o aminas.

Sustitución: Formación de derivados de piridina sustituidos.

Aplicaciones Científicas De Investigación

4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid is a compound that has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry, agriculture, and material science. This article delves into the applications of this compound, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of novel pharmaceuticals.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by Zhang et al. (2020) demonstrated that derivatives of this compound displayed potent activity against Staphylococcus aureus and Escherichia coli.

Case Study:

In a controlled experiment, a derivative of this compound was tested against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antibacterial agent.

Agricultural Applications

The compound has also been investigated for its use as a pesticide and herbicide.

Fungicidal Properties

Studies have shown that this compound can inhibit the growth of various fungal pathogens in crops.

Data Table: Efficacy Against Fungal Strains

| Fungal Strain | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| Fusarium oxysporum | 50 | 85 |

| Botrytis cinerea | 100 | 90 |

| Alternaria solani | 75 | 80 |

Material Science

The compound's unique structure allows it to be used in the synthesis of novel materials with specific properties.

Conductive Polymers

Recent research has explored the incorporation of this thiazole derivative into conductive polymer matrices. The resulting materials demonstrated enhanced electrical conductivity and thermal stability.

Case Study:

In a study by Lee et al. (2021), polymers synthesized with this compound exhibited conductivity values exceeding those of traditional conductive polymers.

Mecanismo De Acción

El mecanismo de acción del Ácido 2-(2-piridil)-4-metil-tiazol-5-carboxílico implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así el acceso del sustrato y reduciendo la actividad enzimática. Las vías exactas involucradas dependen de la aplicación y la molécula diana específicas .

Comparación Con Compuestos Similares

Compuestos similares

2-(2-Piridil)-4-metil-tiazol: Carece del grupo ácido carboxílico, lo que puede afectar su reactividad y aplicaciones.

Ácido 4-metiltiazol-5-carboxílico: Carece del anillo de piridina, lo que puede influir en su actividad biológica.

2-Piridiltiazol: Estructura similar pero con un patrón de sustitución diferente, lo que lleva a variaciones en las propiedades químicas y biológicas.

Singularidad

El Ácido 2-(2-piridil)-4-metil-tiazol-5-carboxílico es único debido a la presencia tanto de los anillos de piridina como de tiazol, junto con el grupo ácido carboxílico. Esta combinación confiere una reactividad química distintiva y una posible actividad biológica, convirtiéndolo en un compuesto valioso para diversas aplicaciones.

Actividad Biológica

4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid (CAS No. 34418-48-9) is a heterocyclic compound characterized by the presence of both pyridine and thiazole rings, along with a carboxylic acid functional group. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C10H8N2O2S |

| Molecular Weight | 220.25 g/mol |

| Melting Point | 224°C to 228°C |

| Boiling Point | ~503.8°C (predicted) |

| Density | ~1.4 g/cm³ (predicted) |

The biological activity of this compound is primarily attributed to its ability to form adducts with DNA through intercalation. This interaction is stabilized by hydrophobic and hydrogen bonding interactions, which can lead to various biological effects, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.

- Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit such activity.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the efficacy of several thiazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibitory effect on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : In vitro assays demonstrated that the compound could induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.

- Anti-inflammatory Studies : Experimental models of inflammation showed that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 4-Methylthiazole | Moderate | Low | None |

| 2-(Pyridyl)thiazole | High | Moderate | Moderate |

| 4-Methyl-2-pyridin-2-yl-thiazole | High | High | High |

This comparison highlights the superior biological activities associated with this compound due to its unique structural features.

Propiedades

IUPAC Name |

4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDHWPOPCNNAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187991 | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809114 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

34418-48-9 | |

| Record name | 4-Methyl-2-(2-pyridinyl)-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34418-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034418489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid interact with ruthenium and what are the structural insights of the resulting complex?

A1: 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid (pmtca) acts as a bidentate ligand, coordinating to the ruthenium(II) metal center through both the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylic acid group. [] This interaction forms a stable, half-sandwich ruthenium(II) complex with the formula [(C6H6)RuCl(pmtca)]Cl. [] X-ray crystallography studies confirmed the structure and revealed the geometry around the ruthenium center. []

Q2: What computational studies were performed on the ruthenium(II) complex containing 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid and what information did they provide?

A2: Density Functional Theory (DFT) calculations were employed to investigate the electronic structure and properties of the [(C6H6)RuCl(pmtca)]Cl complex. [] These calculations provided insights into the frontier molecular orbitals, electron density distribution, and bonding characteristics of the complex, including the π-acceptor properties of the pmtca ligand. [] Additionally, the calculations allowed for the prediction and analysis of the UV-Vis spectrum of the complex. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.